An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolidine, 3-(diphenylmethylene)-
An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolidine, 3-(diphenylmethylene)-
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Pyrrolidine, 3-(diphenylmethylene)- is a compound of significant interest, incorporating the privileged pyrrolidine scaffold, which is a cornerstone in numerous FDA-approved drugs, with a diphenylmethylene group that imparts unique steric and electronic properties. Unambiguous characterization is paramount for establishing structure-activity relationships (SAR), ensuring quality control, and validating synthetic pathways.[1]
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the definitive characterization of Pyrrolidine, 3-(diphenylmethylene)-. As senior application scientists, we move beyond mere data presentation, focusing instead on the causal logic behind experimental choices and the interpretation of spectral data. This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, predictive data, and workflow visualizations to support and guide laboratory efforts.
Molecular Structure and Spectroscopic Overview
The first step in any analytical endeavor is a thorough understanding of the molecule's architecture. Pyrrolidine, 3-(diphenylmethylene)- (C₁₇H₁₇N, Molar Mass: ~235.32 g/mol ) possesses several key features that dictate its spectroscopic signature:
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Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. Its aliphatic protons and carbons will appear in characteristic upfield regions in NMR spectra.
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Secondary Amine (N-H): This functional group provides a characteristic signal in both NMR (a labile proton) and IR (a distinct stretching vibration) spectroscopy.
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Diphenylmethylene Group: Two phenyl rings attached to an exocyclic double bond. This extensive conjugated π-system is the molecule's primary chromophore, dominating its UV-Vis spectrum, and produces characteristic signals in the aromatic region of NMR spectra.
The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complementary and exhaustive dataset for full structural confirmation.
Caption: Molecular Structure of Pyrrolidine, 3-(diphenylmethylene)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural map can be assembled.[2]
Expertise & Experience: Predicted ¹H and ¹³C NMR Analysis
While experimental spectra are the gold standard, a predictive analysis based on established principles of chemical shifts and structural analogy is a critical exercise for any scientist approaching a new molecule.
¹H NMR Spectroscopy: The proton spectrum is anticipated to be complex, with distinct regions for aromatic and aliphatic protons.
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Aromatic Region (δ 7.0-7.5 ppm): The ten protons of the two phenyl rings are expected to appear in this region. Due to rotational freedom around the C-C single bonds, they may present as a complex, overlapping multiplet.
-
Aliphatic Region (δ 2.5-3.5 ppm): The seven protons of the pyrrolidine ring will reside here. The protons on carbons adjacent to the nitrogen (C2 and C5) will be deshielded and appear further downfield than those at C4.[3] Complex splitting patterns are expected due to proton-proton coupling.
-
Amine Proton (N-H): A single, often broad proton signal is expected, with a chemical shift that is highly dependent on solvent and concentration. This peak will disappear upon a D₂O shake, a classic validation test.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum offers a clearer picture due to the absence of splitting and a wider chemical shift range.[2]
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Aromatic & Olefinic Carbons (δ 120-150 ppm): This region will contain signals for the phenyl ring carbons and the two carbons of the exocyclic double bond. Due to the symmetry of the diphenyl groups, fewer than 12 signals may be observed for the aromatic carbons.
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Aliphatic Carbons (δ 25-60 ppm): The four unique carbons of the pyrrolidine ring will appear in this upfield region. The carbons directly bonded to the nitrogen (C2 and C5) will be the most downfield in this group.
Trustworthiness: Self-Validating Protocol and Data Summary
A robust protocol ensures reproducibility and data integrity.
Experimental Protocol: NMR Spectroscopy [4][5]
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Sample Preparation: Accurately weigh 5-10 mg of Pyrrolidine, 3-(diphenylmethylene)- and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to high homogeneity to ensure sharp, well-resolved peaks.
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¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is generally sufficient for a high signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
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Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) signal. Perform phase and baseline corrections to obtain the final spectrum.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolidine, 3-(diphenylmethylene)-
| Spectrum | Predicted Chemical Shift (δ ppm) | Assignment | Notes |
| ¹H NMR | ~ 7.2 - 7.5 | Ar-H (10H) | Complex multiplet expected for the ten phenyl protons. |
| ~ 3.0 - 3.5 | C2-H ₂ & C5-H ₂ (4H) | Protons adjacent to nitrogen, deshielded. | |
| ~ 2.7 - 3.0 | C4-H ₂ (2H) | Aliphatic protons on the pyrrolidine ring. | |
| Variable (e.g., 1.5-3.0) | N-H (1H) | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | ~ 140 - 145 | C =C(Ph)₂ & Ph-C ipso | Quaternary carbons, including the olefinic and attachment points. |
| ~ 125 - 130 | Aromatic C H | Phenyl ring carbons. | |
| ~ 120 - 125 | C =C(Ph)₂ | The second olefinic carbon attached to the pyrrolidine ring. | |
| ~ 45 - 55 | C 2 & C 5 | Pyrrolidine carbons adjacent to nitrogen. | |
| ~ 30 - 40 | C 3 | Pyrrolidine carbon bearing the diphenylmethylene group. | |
| ~ 25 - 35 | C 4 | Remaining pyrrolidine carbon. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: Expected Fragmentation Pattern
For Pyrrolidine, 3-(diphenylmethylene)-, Electron Ionization (EI) would likely induce several characteristic fragmentation pathways.
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Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (~235). As it contains one nitrogen atom, this m/z value will be odd, consistent with the Nitrogen Rule.
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Alpha-Cleavage: A dominant fragmentation pathway for amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[6] This would lead to the formation of a stable iminium cation. Loss of the diphenylmethylenyl radical from the C3 position is another likely primary fragmentation.
-
Loss of the Pyrrolidine Ring: Studies on related α-pyrrolidinophenone cathinones show that a common fragmentation is the neutral loss of the pyrrolidine moiety (71 Da), leaving a cation of the substituent.[7][8] For this molecule, this would result in a fragment corresponding to the diphenylmethylene cation.
Trustworthiness: Self-Validating Protocol and Workflow
Caption: Standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and separated based on its boiling point and interactions with the GC column (a common choice would be a nonpolar column like a DB-5). The oven temperature is typically ramped to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
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Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Table 2: Predicted Key Fragments in the Mass Spectrum
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 235 | [C₁₇H₁₇N]⁺ | Molecular Ion (M⁺) |
| 234 | [M-H]⁺ | Loss of a hydrogen radical. |
| 167 | [C₁₃H₁₁]⁺ | Loss of pyrrolidine ring (neutral loss of 68 Da). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment from benzyl-type structures. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Expertise & Experience: Expected Vibrational Bands
The IR spectrum of Pyrrolidine, 3-(diphenylmethylene)- will be a composite of the absorptions from its constituent parts.
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N-H Stretch: A single, moderately intense peak is expected in the region of 3300-3400 cm⁻¹. This band is often broadened due to hydrogen bonding.[10] The N-H stretch in gaseous pyrrolidine has been noted to be weak, but is more readily observed in condensed phases.[11]
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C-H Stretches: Two types of C-H stretching vibrations will be present: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the pyrrolidine ring appearing just below 3000 cm⁻¹.
-
C=C Stretches: Absorptions from the carbon-carbon double bonds of the aromatic rings are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The exocyclic C=C bond will also have a characteristic stretch in this region.
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C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Trustworthiness: Self-Validating Protocol
Experimental Protocol: FTIR Spectroscopy (KBr Pellet) [1][9]
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Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2980 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~ 1600, 1490, 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Amine |
| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[12]
Expertise & Experience: Expected Electronic Transitions
The dominant chromophore in Pyrrolidine, 3-(diphenylmethylene)- is the highly conjugated diphenylmethylene system.
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π → π* Transitions: The extensive conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13] This will result in strong absorption of UV radiation.
-
Bathochromic Shift: Compared to a simple system like benzene (λ_max ≈ 255 nm), the extended conjugation in the diphenylmethylene group will cause a significant bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths.[14] The λ_max is expected to be well into the UV-A region (>300 nm).
Trustworthiness: Self-Validating Protocol
Experimental Protocol: UV-Vis Spectroscopy
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.2-1.0 absorbance units.
-
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place them in the sample and reference beams of a double-beam spectrophotometer and record a baseline spectrum to zero the instrument.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared solution of the compound. Scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). Identify the wavelength of maximum absorbance (λ_max).
Table 4: Predicted UV-Vis Absorption Data
| Predicted λ_max (nm) | Solvent | Associated Transition | Rationale |
| > 300 nm | Ethanol/Hexane | π → π* | Extended conjugation of the diphenylmethylene chromophore lowers the HOMO-LUMO energy gap.[15] |
Conclusion
The spectroscopic characterization of Pyrrolidine, 3-(diphenylmethylene)- is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the C-H framework, mass spectrometry confirms the molecular weight and reveals fragmentation patterns, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By integrating the data from these four methods, as outlined in this guide, researchers can achieve an unambiguous and robust structural confirmation, a critical step for any application in the fields of medicinal chemistry and materials science.
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